molecular formula C12H15N3O B7936842 (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone

Cat. No.: B7936842
M. Wt: 217.27 g/mol
InChI Key: HZQBHNQELXWIPY-UHFFFAOYSA-N
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Description

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is a complex organic compound that features a unique structure combining a hexahydropyrrolo[3,4-c]pyrrole ring system with a pyridin-4-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions The pyridin-4-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: The methanone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in critical biological pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby altering cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyridines: Compounds with similar pyrrole and pyridine ring systems.

    Benzopyrroles: Compounds with fused benzene and pyrrole rings.

    Indoles: Compounds with fused benzene and pyrrole rings, similar in structure but with different functional groups.

Uniqueness

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(9-1-3-13-4-2-9)15-7-10-5-14-6-11(10)8-15/h1-4,10-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBHNQELXWIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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